
(E)-4-Octene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Octene-2,3-dione, also known as 2,3-octanedione, is a yellowish liquid that is commonly used as a flavoring agent and a fragrance in the food and cosmetic industry. However, it has also shown potential as a chemical intermediate in the synthesis of various pharmaceuticals and organic compounds. In
Applications De Recherche Scientifique
(E)-4-Octene-2,3-dione has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it has been used as a starting material for the synthesis of various drugs, including antitumor agents, anti-inflammatory agents, and antifungal agents. It has also been used as a chiral auxiliary in asymmetric synthesis and as a ligand in coordination chemistry. In addition, this compound has been used as a flavoring agent in the food industry and as a fragrance in the cosmetic industry.
Mécanisme D'action
The mechanism of action of (E)-4-Octene-2,3-dione is not fully understood, but it is believed to act as a Michael acceptor, which can react with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and xanthine oxidase. These mechanisms of action are thought to be responsible for the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its antioxidant, antimicrobial, and anticancer properties. It has also been shown to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-4-Octene-2,3-dione in lab experiments include its high yield and purity, its versatility as a starting material for the synthesis of various compounds, and its potential as a chiral auxiliary and ligand. However, its limitations include its toxicity and potential side effects, which require careful handling and safety precautions.
Orientations Futures
There are several future directions for the research and development of (E)-4-Octene-2,3-dione. One potential direction is the synthesis of novel compounds with improved biological activity and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Furthermore, the development of new synthetic methods and the optimization of existing methods could lead to more efficient and sustainable production of this compound.
Méthodes De Synthèse
The synthesis of (E)-4-Octene-2,3-dione can be achieved through various methods, including the oxidation of 2-octanol, the aldol condensation of acetaldehyde with acetone, and the reaction of 1,3-cyclohexanedione with ethylene. However, the most common method involves the condensation of acetylacetone with ethyl vinyl ether in the presence of a base catalyst, which yields this compound with a high yield and purity.
Propriétés
| 190512-44-8 | |
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
(E)-oct-4-ene-2,3-dione |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+ |
Clé InChI |
OGKBEVADAJWXFZ-AATRIKPKSA-N |
SMILES isomérique |
CCC/C=C/C(=O)C(=O)C |
SMILES |
CCCC=CC(=O)C(=O)C |
SMILES canonique |
CCCC=CC(=O)C(=O)C |
Synonymes |
4-Octene-2,3-dione, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


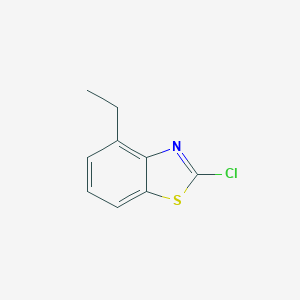
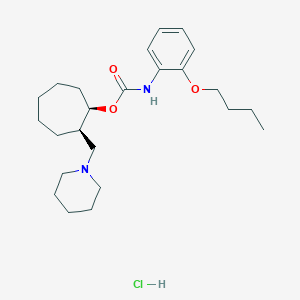
![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)
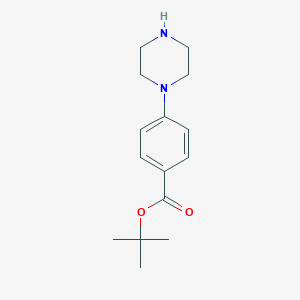

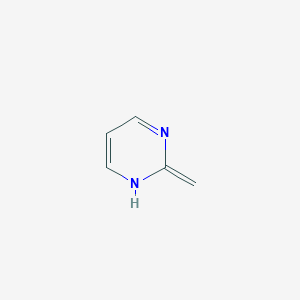
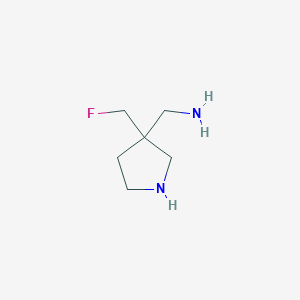
![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
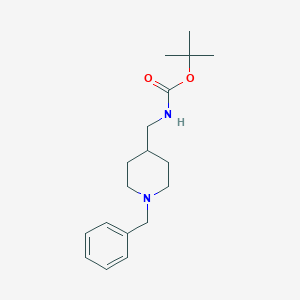
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)


![(R)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B65117.png)

